

Butyloctyl salicylate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: B3049012

[Get Quote](#)

An In-depth Technical Guide to Butyloctyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate is a synthetic ester of salicylic acid and 2-butyloctanol.^[1] It is a multifunctional ingredient predominantly utilized in the cosmetic and personal care industries, particularly in sunscreen formulations.^{[2][3]} Its primary functions include acting as a solvent for UV filters, an emollient to improve skin feel, and a photostabilizer to enhance the efficacy and longevity of sunscreen actives.^[2] Chemically similar to octisalate (ethylhexyl salicylate), **butyloctyl salicylate** also possesses inherent UV-absorbing capabilities, contributing to the overall Sun Protection Factor (SPF) of a product, earning it the moniker of an "SPF booster".^[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanisms of action.

Chemical Structure and Identification

Butyloctyl salicylate is the 2-butyloctyl ester of 2-hydroxybenzoic acid. The presence of a branched C12 alcohol moiety contributes to its favorable solvency and sensory characteristics.^[2]

Identifier	Value
IUPAC Name	2-butyloctyl 2-hydroxybenzoate ^[5]
CAS Number	190085-41-7 ^[5]
Molecular Formula	C ₁₉ H ₃₀ O ₃ ^[1]
Canonical SMILES	CCCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O ^[5]
InChI	InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3 ^[5]
InChIKey	CZVOIAOPRGNENY-UHFFFAOYSA-N ^[5]

Physicochemical and Spectroscopic Properties

Butyloctyl salicylate is a clear to slightly yellow, low-viscosity liquid with a faint characteristic odor.^[1] It is oil-soluble and insoluble in water.^{[1][3]}

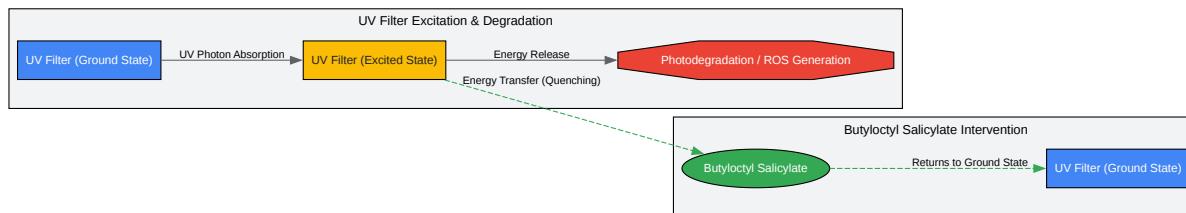
Physicochemical Data

Property	Value	Reference
Molecular Weight	306.44 g/mol	^[5]
Boiling Point	392.4 °C	^[1]
Density	1.05 g/mL at 25 °C	^[6]
Refractive Index	n _{20/D} 1.507	^[6]
Freezing Point	< -25 °C	
Solubility	Insoluble in water; soluble in oils and organic solvents.	^{[1][3]}

Spectroscopic Data

While specific spectral data for **butyloctyl salicylate** is not readily available in public literature, related salicylate esters have been characterized using various spectroscopic techniques. For instance, short-chain alkyl salicylates have been analyzed by ¹H NMR and FTIR. In ¹H NMR, the hydroxyl proton of salicylates typically appears as a downfield signal (around 10.9 ppm for propyl and butyl salicylates), and the terminal methyl groups of the alkyl chain also provide characteristic signals. FTIR spectra of salicylates show unique peaks in the fingerprint region that can be used for quantification. For detailed analysis, it is recommended to acquire spectra on a purified sample.

Mechanism of Action


The primary mechanisms of action for **butyloctyl salicylate** in dermatological and cosmetic formulations are its function as a solvent and its role in photoprotection.

Solubilization and Emollience

As a low-viscosity liquid with high polarity, **butyloctyl salicylate** is an effective solvent for many crystalline UV filters, such as oxybenzone and avobenzone.^[2] This solubilizing action is crucial for maintaining the stability of the formulation and ensuring a uniform application on the skin. Its emollient properties impart a pleasant, non-greasy, and silky feel to topical products, enhancing their cosmetic elegance and user compliance.^[1]

Photostabilization and SPF Boosting

Butyloctyl salicylate significantly enhances the performance of sunscreen products through photoprotective mechanisms. It helps to stabilize notoriously photolabile UV absorbers like avobenzone.^[6] The mechanism involves the quenching of the excited triplet state of the UV filter, returning it to its ground state before it can undergo photodegradation or generate reactive oxygen species (ROS).^[7] **Butyloctyl salicylate** achieves this by modifying the electronic environment of the UV filter molecules, allowing for a more effective return to the ground state.^[7] This photostabilization, combined with its own inherent ability to absorb UVB and some UVA radiation, results in a boost to the overall SPF and PFA (Protection Factor UVA) of the final product.^[8]

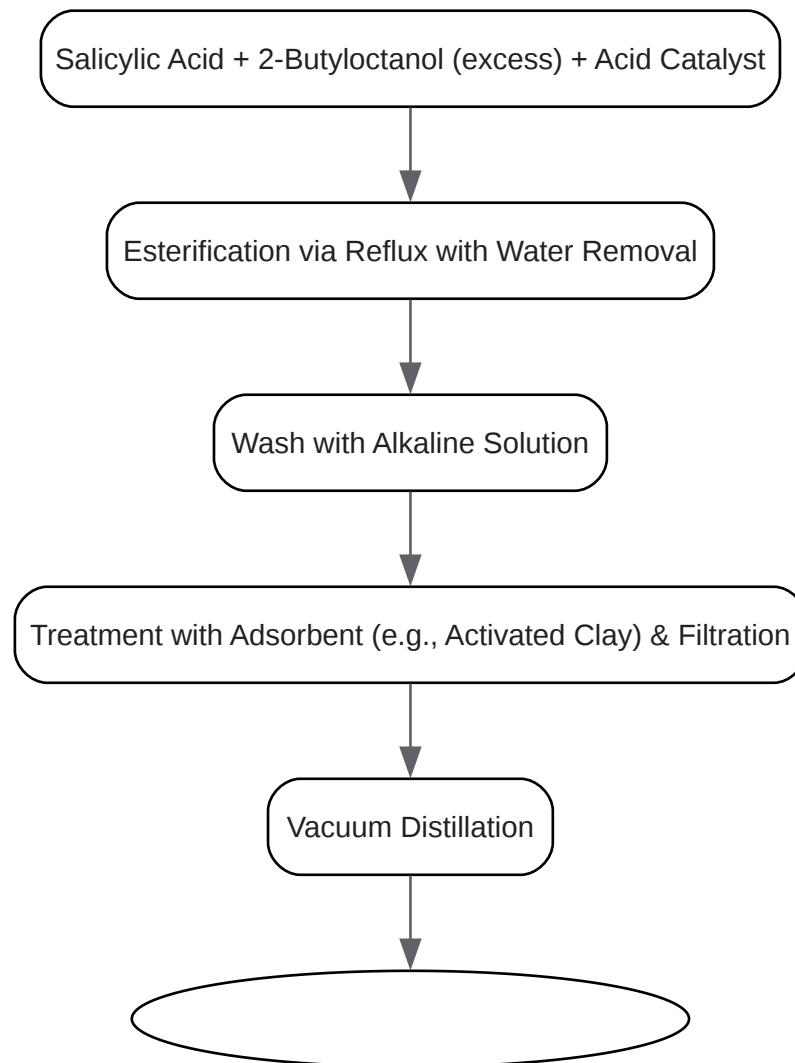
[Click to download full resolution via product page](#)

Caption: Photostabilization of a UV filter by **butyloctyl salicylate**.

Experimental Protocols

Synthesis of Butyloctyl Salicylate

Butyloctyl salicylate is synthesized via an esterification reaction between salicylic acid and 2-butyloctanol.^{[1][6]} A general laboratory-scale procedure is outlined below.


Materials:

- Salicylic acid
- 2-Butyloctanol (in excess)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) for neutralization
- Activated clay, acidic clay, or activated carbon for purification
- Anhydrous sodium sulfate for drying
- Organic solvent (e.g., toluene) for azeotropic removal of water

- Standard laboratory glassware for reflux and distillation

Procedure:

- Esterification: Salicylic acid and an excess of 2-butyloctanol are charged into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.^[9] An acid catalyst is added. The mixture is heated to reflux to drive the esterification, with the water generated being removed azeotropically.^{[1][6]} The reaction is monitored (e.g., by titration to determine the acid value) until completion.^[9]
- Neutralization: After cooling, the reaction mixture is washed with an alkaline solution to remove any unreacted salicylic acid and the acid catalyst.^[9] The aqueous layer is separated.
- Purification: The organic layer is treated with an adsorbent like activated clay or carbon, stirred, and then filtered to remove color and other impurities.^[9]
- Isolation: The filtrate is then subjected to vacuum distillation to remove excess 2-butyloctanol and any other volatile impurities, yielding the purified **butyloctyl salicylate**.^[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **butyloctyl salicylate**.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of **butyloctyl salicylate** in cosmetic formulations.^[6]

Instrumentation & Conditions (General Example for Salicylates):

- System: HPLC with UV detector.

- Column: Reversed-phase C18 column.[6]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10][11]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection in the range of 290-320 nm, where salicylates exhibit strong absorbance.[6]
- Sample Preparation: For emulsion-based products, a sample can be diluted with a solvent like methanol, followed by centrifugation and filtration to remove insoluble components before injection.[6]

Safety and Toxicology

Butyloctyl salicylate has been evaluated for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.[5]

Toxicity Endpoint	Result	Species	Reference
Acute Oral LD ₅₀	> 5000 mg/kg	Rat	[12][13]
Acute Dermal LD ₅₀	> 2000 mg/kg	Rat	[12]
Skin Irritation	Not a primary irritant, but potential for moderate irritation at 100% concentration.	Rabbit	[12][14]
Eye Irritation	Not an ocular irritant.	Rabbit	[14]
Genotoxicity	Not genotoxic in two studies.	N/A	[12]
Skin Sensitization	Not a skin sensitizer.	Guinea Pig	[12]

Despite its favorable safety profile in cosmetic use, concerns have been raised regarding its environmental persistence, as it is not readily biodegradable and may accumulate in aquatic systems.[\[1\]](#)[\[15\]](#)

Conclusion

Butyloctyl salicylate is a versatile and effective ingredient in modern skincare and sun care formulations. Its well-defined chemical structure and properties make it an excellent solvent and emollient. More significantly, its ability to photostabilize UV filters and boost SPF provides a tangible benefit for creating more effective and cosmetically elegant sun protection products. While generally considered safe for topical use, further research into its long-term environmental impact is warranted. This guide provides a foundational technical understanding for professionals engaged in the research and development of dermatological and cosmetic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [specialchem.com](#) [specialchem.com]
- 2. [atamankimya.com](#) [atamankimya.com]
- 3. [Butyloctyl Salicylate - Descrizione](#) [ttiips.com]
- 4. [mindbodygreen.com](#) [mindbodygreen.com]
- 5. [Butyloctyl Salicylate | C19H30O3 | CID 18319150 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 6. [Butyloctyl salicylate | 190085-41-7 | Benchchem](#) [benchchem.com]
- 7. [hallstarbeauty.com](#) [hallstarbeauty.com]
- 8. [atamankimya.com](#) [atamankimya.com]
- 9. [KR20240097089A - Method for producing high-purity butyloctyl salicylate - Google Patents](#) [patents.google.com]
- 10. [Butyl salicylate | SIELC Technologies](#) [sielc.com]

- 11. Separation of Butyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tga.gov.au [tga.gov.au]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. meadowandbark.com [meadowandbark.com]
- To cite this document: BenchChem. [Butyloctyl salicylate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049012#butyloctyl-salicylate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com